molecular formula C20H16N4O2 B12125407 4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B12125407
M. Wt: 344.4 g/mol
InChI Key: KUDMHFWFQXYFQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine core.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific structural features, such as the methoxy group at the 4-position and the phenylimidazo[1,2-a]pyrimidin-3-yl core. These features contribute to its distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C20H16N4O2/c1-26-16-10-8-15(9-11-16)19(25)23-18-17(14-6-3-2-4-7-14)22-20-21-12-5-13-24(18)20/h2-13H,1H3,(H,23,25)

InChI Key

KUDMHFWFQXYFQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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